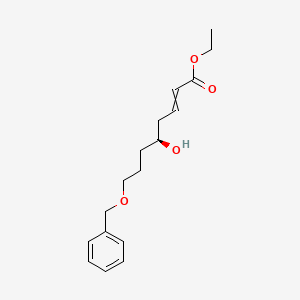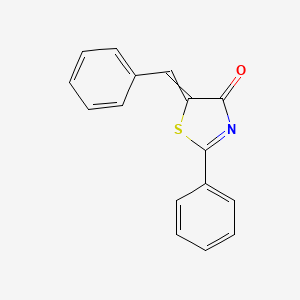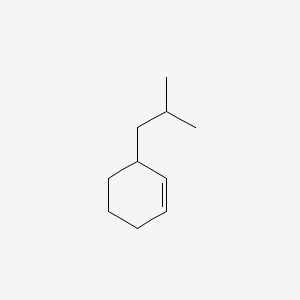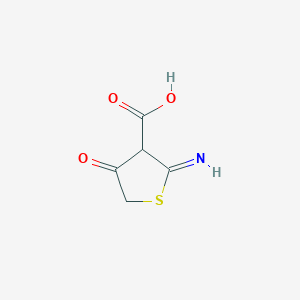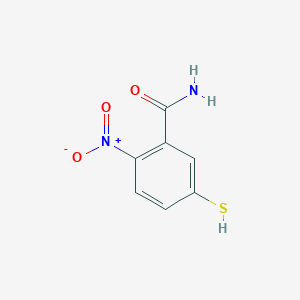
2-Nitro-5-sulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-sulfanylbenzamide is an organic compound characterized by the presence of both nitro and sulfanyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-sulfanylbenzamide typically involves the nitration of 5-sulfanylbenzamide. The process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO₂⁺) as the electrophile. The reaction conditions often require careful temperature control to avoid over-nitration and ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-sulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 2-amino-5-sulfanylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-5-sulfanylbenzamide involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activity .
Comparison with Similar Compounds
2-Nitrobenzamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
5-Sulfanylbenzamide: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Nitro-4-sulfanylbenzamide: Similar structure but with different positional isomerism, leading to variations in chemical behavior.
Uniqueness: 2-Nitro-5-sulfanylbenzamide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
923002-13-5 |
|---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-nitro-5-sulfanylbenzamide |
InChI |
InChI=1S/C7H6N2O3S/c8-7(10)5-3-4(13)1-2-6(5)9(11)12/h1-3,13H,(H2,8,10) |
InChI Key |
JDKOCHIBUFTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


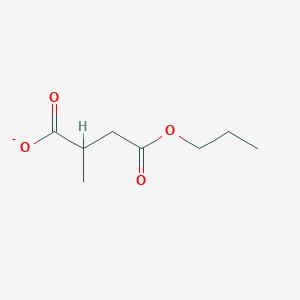

![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
![6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14176664.png)
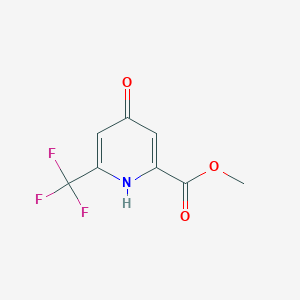
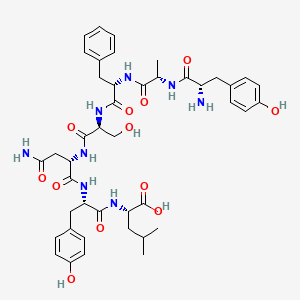
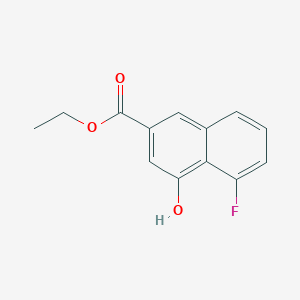
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)
